Dinoterb acetate
Overview
Description
Dinoterb acetate is a chemical compound with the molecular formula
C12H14N2O6
and a molecular weight of 282.25 g/mol . It is primarily known for its use as a pre-emergence herbicide, effectively controlling the growth of weeds before they emerge from the soil . This compound is characterized by its low aqueous solubility and high volatility .Scientific Research Applications
Dinoterb acetate has a wide range of applications in scientific research:
Biology: Studied for its effects on plant physiology and its role in inhibiting specific enzymes involved in plant growth.
Medicine: Research into its potential effects on human health and its mechanism of action as a herbicide.
Industry: Utilized in the formulation of herbicidal products for agricultural use, ensuring effective weed control in various crops.
Mechanism of Action
Safety and Hazards
Safety measures for handling Dinoterb acetate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .
Future Directions
While specific future directions for Dinoterb acetate are not available, it’s worth noting that the use of this compound has been suspended in many countries due to its potential environmental and health impacts . Future research may focus on finding safer alternatives or developing more effective methods for its detection and degradation in the environment.
Biochemical Analysis
Biochemical Properties
Dinoterb acetate plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to inhibit mitochondrial Complex III and Complex II of the respiratory chain, which are crucial for cellular respiration . Additionally, this compound interacts with photosynthetic proteins in plants, inhibiting the electron flow from photocomplex II to plastoquinone, thereby disrupting photosynthesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In mammalian cells, it disrupts ATP production by lowering the proton gradient across the mitochondrial membrane, leading to cell death . In plants, this compound inhibits photosynthesis, which is essential for plant growth and survival . It also affects cell signaling pathways and gene expression by interfering with the normal function of mitochondria and chloroplasts .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with key biomolecules. It acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane . This disruption leads to the inhibition of ATP synthesis, which is vital for cellular energy production. Additionally, this compound inhibits specific enzymes in the respiratory chain, further impairing cellular respiration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be highly volatile and may degrade over time, reducing its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent disruptions in cellular function, particularly in energy metabolism and photosynthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild disruptions in cellular respiration, while at high doses, it can lead to severe toxicity and cell death . Studies have shown that high doses of this compound can cause reproductive and developmental toxicity in mammals .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to energy production and photosynthesis. It interacts with enzymes such as ATP synthase and components of the electron transport chain, affecting metabolic flux and metabolite levels . The compound’s interference with these pathways leads to a significant reduction in ATP production and overall cellular energy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s high volatility also contributes to its rapid distribution within the cellular environment .
Subcellular Localization
This compound localizes primarily in the mitochondria and chloroplasts, where it exerts its inhibitory effects on cellular respiration and photosynthesis . The compound’s targeting signals and post-translational modifications direct it to these specific organelles, ensuring its effective action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinoterb acetate is synthesized through a series of chemical reactions involving the nitration of tert-butylphenol followed by esterification. The general synthetic route includes:
Nitration: Tert-butylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the aromatic ring.
Esterification: The nitrated product is then esterified with acetic anhydride in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration reactors to ensure controlled addition of nitric acid and sulfuric acid.
Purification: The nitrated intermediate is purified through recrystallization or distillation.
Esterification: Large-scale esterification is carried out in industrial reactors with efficient mixing and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dinoterb acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder in acidic conditions or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.
Major Products:
Oxidation Products: Various carboxylic acids and quinones.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Halogenated or sulfonated derivatives depending on the reagents used.
Comparison with Similar Compounds
Dinoseb: Another herbicide with a similar structure but different functional groups.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different mechanism of action.
Paraquat: A non-selective herbicide with a different chemical structure and mode of action.
Uniqueness: Dinoterb acetate is unique due to its specific nitration and esterification process, which imparts distinct chemical properties such as high volatility and low solubility. These properties make it particularly effective as a pre-emergence herbicide, distinguishing it from other herbicides that may require higher concentrations or different application methods.
Properties
IUPAC Name |
(2-tert-butyl-4,6-dinitrophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-7(15)20-11-9(12(2,3)4)5-8(13(16)17)6-10(11)14(18)19/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJYKXALMDAIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185856 | |
Record name | Dinoterb acetate [ISO] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3204-27-1 | |
Record name | Dinoterb acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3204-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinoterb acetate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003204271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinoterb acetate [ISO] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butyl-4,6-dinitrophenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DINOTERB ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF5NF349I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.